ATM-1001

Insulin secretion Pancreatic β-cell biology Glucose-stimulated insulin secretion (GSIS)

ATM-1001 is a second-generation tropomyosin Tpm3.1 inhibitor that uniquely suppresses glucose-stimulated insulin secretion (GSIS) without elevating basal insulin secretion—a critical advantage over first-generation TR100. Validated in Tpm3.1 KO islets and muscle preparations, it is the preferred chemical probe for metabolic studies requiring baseline stability. Ideal for cytoskeletal dynamics, muscle glucose uptake, and in vivo glucose homeostasis research.

Molecular Formula C30H36N4O
Molecular Weight 468.65
CAS No. 1860819-82-4
Cat. No. B605671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATM-1001
CAS1860819-82-4
SynonymsATM-1001;  ATM1001;  ATM 1001
Molecular FormulaC30H36N4O
Molecular Weight468.65
Structural Identifiers
SMILESO=C(C1=CC2=C(C=C1)N(CCCN(C)C)C3=C2C=CC=C3)N4CCN(CCC5=CC=CC=C5)CC4
InChIInChI=1S/C30H36N4O/c1-31(2)16-8-17-34-28-12-7-6-11-26(28)27-23-25(13-14-29(27)34)30(35)33-21-19-32(20-22-33)18-15-24-9-4-3-5-10-24/h3-7,9-14,23H,8,15-22H2,1-2H3
InChIKeyFNGKUNDTGSLAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATM-1001 (CAS: 1860819-82-4) – Tpm3.1 Inhibitor for Cancer-Associated Tropomyosin Research and Glucose Metabolism Studies


ATM-1001 (CAS: 1860819-82-4) is a second-generation small molecule inhibitor of the cancer-associated tropomyosin isoform Tpm3.1, developed as a chemical probe within the anti-tropomyosin (ATM) compound series. The compound contains a carbazole core linked to a phenethylpiperazine moiety . ATM-1001 selectively binds to the C-terminal domain of Tpm3.1-containing actin filaments and modulates actin filament dynamics [1]. Unlike first-generation ATM compounds, ATM-1001 suppresses glucose-stimulated insulin secretion (GSIS) without affecting basal insulin secretion, and exerts its on-target metabolic effects through Tpm3.1-dependent mechanisms in both pancreatic β-cells and skeletal muscle [1].

ATM-1001 vs. Generic Anti-Tropomyosin Compounds – Why Substitution with TR100 or ATM-3507 is Not Equivalent


Tpm3.1 inhibitors within the anti-tropomyosin (ATM) series are not interchangeable due to distinct pharmacological profiles arising from structural divergence. The first-generation compound TR100 induces a significant increase in basal insulin secretion under low-glucose conditions, whereas ATM-1001 does not – a critical differentiation for studies requiring baseline metabolic stability [1]. The third-generation analog ATM-3507 (CAS: 1861449-70-8) bears a different molecular scaffold and exhibits cell-line-dependent activity with IC50 values ranging from 3.83–6.84 μM in human melanoma lines . ATM-1001 occupies a distinct position within the series, validated through head-to-head in vivo comparisons with TR100 and supported by on-target evidence from Tpm3.1 knockout models [1]. Substituting these compounds without accounting for their differential effects on basal secretion, tissue-specific activity, and molecular target engagement introduces confounding variables and compromises experimental reproducibility.

ATM-1001 Quantitative Differentiation Evidence – Head-to-Head Comparisons with TR100 in GSIS, Glucose Uptake, Actin Dynamics, and In Vivo Glucose Clearance


Differential Effect on Basal Insulin Secretion: ATM-1001 vs. TR100 in MIN6 β-Cells

In MIN6 pancreatic β-cells, ATM-1001 exhibits a cleaner pharmacological profile than TR100 by not elevating basal insulin secretion. TR100 treatment significantly increased basal insulin secretion under 2.8 mM glucose conditions, whereas ATM-1001 treatment showed no significant effect on basal secretion [1]. Both compounds suppressed glucose-stimulated insulin secretion (GSIS) at 25 mM glucose, but the absence of basal stimulation with ATM-1001 represents a functionally meaningful differentiation [1].

Insulin secretion Pancreatic β-cell biology Glucose-stimulated insulin secretion (GSIS)

On-Target Validation via Tpm3.1 Knockout: Dose-Dependent GSIS Suppression in Wild-Type vs. KO Islets

The on-target action of ATM-1001 was validated using Tpm3.1 knockout (KO) mouse islets. In wild-type (WT) islets, ATM-1001 produced dose-dependent suppression of GSIS at 20 mM glucose across concentrations of 25 μM, 50 μM, and 100 μM. In contrast, Tpm3.1 KO islets showed no significant suppression at any tested concentration [1]. This genetic loss-of-function control provides direct evidence that the compound's GSIS inhibitory effect requires Tpm3.1 expression and is not due to off-target activity.

Target engagement On-target pharmacology Genetic knockout validation

Insulin-Stimulated Glucose Uptake (ISGU) Suppression in Skeletal Muscle: Ex Vivo Comparison of ATM-1001 and TR100

Both ATM-1001 and TR100 suppress insulin-stimulated glucose uptake (ISGU) in ex vivo skeletal muscle preparations from wild-type mice, with comparable magnitude of effect. In extensor digitorum longus (EDL) muscle, ATM-1001 (50 μM) significantly suppressed ISGU relative to vehicle control, and this effect was absent in Tpm3.1 KO muscle [1]. In soleus muscle, ATM-1001 also produced significant ISGU suppression, with a similar pattern of KO resistance [1]. The effect magnitude was comparable to that observed with TR100 (50 μM) tested under identical conditions, establishing functional equivalence in this assay while maintaining the differentiated basal secretion profile demonstrated in β-cells [1].

Skeletal muscle metabolism Insulin-stimulated glucose uptake (ISGU) Ex vivo tissue pharmacology

Tpm3.1 Filament Disruption Quantified by High-Content Imaging: Concentration-Dependent Effects in MEF Cells

ATM-1001 directly disrupts Tpm3.1-containing actin filaments, as quantified using a High Content Imaging assay in mouse embryonic fibroblast (MEF) cells combined with the CSIRO linear feature detection algorithm. Treatment with ATM-1001 produced a statistically significant reduction in Tpm3.1 filaments per cell area compared to vehicle control (P < 0.0001), based on analysis of over 300 cells across three independent experiments [1]. This quantitative disruption of filament integrity provides a cellular-level mechanism consistent with the functional effects observed in β-cells and skeletal muscle.

Actin cytoskeleton Tropomyosin filaments High-content imaging

In Vivo Glucose Clearance Suppression: Acute Single-Dose Effect of ATM-1001 vs. TR100 in Wild-Type Mice

In acute (single-dose) in vivo studies, both ATM-1001 and TR100 significantly decreased glucose clearance in wild-type mice following intraperitoneal administration. Glucose tolerance tests (GTT) performed 1 hour after ATM-1001 injection (40 mg/kg body weight, i.p.) showed significantly impaired glucose clearance compared to vehicle control, as reflected by increased area-under-the-curve (AUC) values [1]. A parallel experimental arm with TR100 (40 mg/kg, i.p.) produced a comparable impairment of glucose clearance [1]. The magnitude of glucose clearance suppression was similar between the two compounds, establishing in vivo functional equivalence while maintaining the differentiated basal insulin secretion profile observed for ATM-1001 in cellular assays.

Glucose tolerance test (GTT) In vivo pharmacology Glucose homeostasis

F-Actin Depolymerization Rate Modulation: Tpm3.1-Dependent Stabilization by ATM-1001

In biochemical pyrene-labeled actin depolymerization assays, the presence of Tpm3.1 alone stabilizes F-actin filaments and reduces the initial depolymerization rate (V0). ATM-1001 (50 μM) pre-incubated with Tpm3.1 prior to mixing with F-actin produced a measurable, statistically significant further reduction in the initial depolymerization rate compared to Tpm3.1/F-actin with DMSO control (P < 0.001) [1]. This indicates that ATM-1001 binding enhances the stabilizing effect of Tpm3.1 on actin filaments. The effect requires Tpm3.1 pre-incubation, consistent with the compound's proposed binding to the Tpm3.1 C-terminal domain [1].

Actin dynamics Filament stability Pyrene-actin assay

ATM-1001 Application Scenarios – Validated Use Cases in β-Cell Biology, Skeletal Muscle Metabolism, Cytoskeletal Dynamics, and In Vivo Glucose Homeostasis


Selective Interrogation of Glucose-Stimulated Insulin Secretion (GSIS) Pathways Without Basal Secretion Confounding

For pancreatic β-cell researchers investigating GSIS mechanisms, ATM-1001 provides a cleaner pharmacological tool compared to TR100. MIN6 β-cell assays demonstrate that ATM-1001 suppresses GSIS at 25 mM glucose without elevating basal insulin secretion at 2.8 mM glucose, whereas TR100 significantly increases basal secretion [1]. This differentiated profile enables selective inhibition of glucose-stimulated pathways without perturbing resting-state insulin secretion, making ATM-1001 the preferred compound for experiments requiring stable baseline metabolic conditions. The on-target nature of this effect is confirmed by the complete loss of GSIS suppression in Tpm3.1 KO islets at all tested concentrations (25–100 μM) [1].

Ex Vivo Skeletal Muscle Glucose Uptake Studies Requiring On-Target Tpm3.1 Inhibition

For researchers conducting ex vivo muscle metabolism experiments, ATM-1001 at 50 μM produces significant suppression of insulin-stimulated glucose uptake (ISGU) in both EDL and soleus muscle preparations from wild-type mice [1]. The effect magnitude is comparable to TR100 under identical conditions, yet ATM-1001 offers a more refined β-cell pharmacological profile. The on-target requirement is validated by the absence of ISGU suppression in Tpm3.1 KO muscle [1]. This makes ATM-1001 suitable for studies examining the role of Tpm3.1 in skeletal muscle glucose handling and insulin sensitivity, where genetic knockout models are employed as parallel controls.

Cellular Actin Cytoskeleton and Tpm3.1 Filament Dynamics Quantification

For cytoskeletal biologists quantifying Tpm3.1 filament disruption, ATM-1001 is validated in high-content imaging assays using MEF cells. Treatment with ATM-1001 produces a statistically significant reduction in Tpm3.1 filaments per cell area compared to vehicle control (P < 0.0001), quantifiable via CSIRO linear feature detection across over 300 cells [1]. In biochemical assays, ATM-1001 (50 μM) reduces the initial depolymerization rate (V0) of Tpm3.1-stabilized F-actin filaments over the first 600 seconds (P < 0.001 vs. DMSO control) [1]. These orthogonal assay validations support the use of ATM-1001 in studies of actin filament stability, Tpm3.1 function, and cortical cytoskeletal dynamics.

Acute In Vivo Glucose Homeostasis Studies with Tpm3.1-Dependent Metabolic Phenotyping

For in vivo pharmacologists conducting acute metabolic phenotyping, a single intraperitoneal dose of ATM-1001 (40 mg/kg) administered 1 hour prior to glucose tolerance testing produces significant impairment of glucose clearance in wild-type mice [1]. The effect magnitude is comparable to TR100 at the same dose and route [1]. This acute dosing paradigm is validated for studies of Tpm3.1-dependent glucose homeostasis regulation, and the compound's on-target activity has been confirmed in parallel Tpm3.1 KO mouse studies [1]. Researchers using ATM-1001 for in vivo metabolic studies benefit from the compound's cleaner β-cell basal secretion profile while maintaining systemic target engagement comparable to the first-generation benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATM-1001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.